(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid (E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid Sorangicin A is a natural product found in Sorangium cellulosum with data available.
Brand Name: Vulcanchem
CAS No.: 100415-25-6
VCID: VC20766394
InChI: InChI=1S/C47H66O11/c1-30(17-14-15-23-44(50)51)27-31(2)47-40-26-25-34(54-47)18-10-6-5-7-11-19-35(48)46(53)43-28-36(49)32(3)37(56-43)21-16-22-38-33(4)41-29-42(55-38)39(57-41)20-12-8-9-13-24-45(52)58-40/h6,8-13,16,19-20,22,24-27,30,32-43,46-49,53H,5,7,14-15,17-18,21,23,28-29H2,1-4H3,(H,50,51)/b9-8-,10-6+,19-11+,20-12+,22-16+,24-13-,31-27+/t30?,32?,33-,34?,35?,36-,37?,38-,39+,40?,41+,42+,43+,46?,47?/m0/s1
SMILES: CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C
Molecular Formula: C47H66O11
Molecular Weight: 807.0 g/mol

(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid

CAS No.: 100415-25-6

Cat. No.: VC20766394

Molecular Formula: C47H66O11

Molecular Weight: 807.0 g/mol

* For research use only. Not for human or veterinary use.

(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid - 100415-25-6

Specification

Description Sorangicin A is a natural product found in Sorangium cellulosum with data available.
CAS No. 100415-25-6
Molecular Formula C47H66O11
Molecular Weight 807.0 g/mol
IUPAC Name (E)-6-methyl-8-[(4Z,6Z,8E,10R,12R,14R,16S,17E,22S,24R,27E,31E,40R)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid
Standard InChI InChI=1S/C47H66O11/c1-30(17-14-15-23-44(50)51)27-31(2)47-40-26-25-34(54-47)18-10-6-5-7-11-19-35(48)46(53)43-28-36(49)32(3)37(56-43)21-16-22-38-33(4)41-29-42(55-38)39(57-41)20-12-8-9-13-24-45(52)58-40/h6,8-13,16,19-20,22,24-27,30,32-43,46-49,53H,5,7,14-15,17-18,21,23,28-29H2,1-4H3,(H,50,51)/b9-8-,10-6+,19-11+,20-12+,22-16+,24-13-,31-27+/t30?,32?,33-,34?,35?,36-,37?,38-,39+,40?,41+,42+,43+,46?,47?/m0/s1
Standard InChI Key OTABDKFPJQZJRD-XKZALBOYSA-N
Isomeric SMILES C[C@@H]1[C@H]2C[C@@H]3[C@H](O2)/C=C/C=C\C=C/C(=O)OC4C=CC(C/C=C/CC/C=C/C(C([C@H]5C[C@@H](C(C(O5)C/C=C/[C@@H]1O3)C)O)O)O)OC4/C(=C/C(C)CCCCC(=O)O)/C
SMILES CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C
Canonical SMILES CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator